Ethyl 2-(6-bromopyridin-3-yl)-2-oxoacetate
Overview
Description
Ethyl 2-(6-bromopyridin-3-yl)-2-oxoacetate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 6th position of the pyridine ring and an ethyl ester group attached to the 2-oxoacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-bromopyridin-3-yl)-2-oxoacetate typically involves the bromination of pyridine derivatives followed by esterification. One common method involves the reaction of 6-bromopyridine-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-bromopyridin-3-yl)-2-oxoacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the ester group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a catalyst such as copper(I) iodide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 6-substituted pyridine derivatives.
Oxidation: Formation of 2-oxo-6-bromopyridine derivatives.
Reduction: Formation of ethyl 2-(6-bromopyridin-3-yl)-2-hydroxyacetate.
Scientific Research Applications
Ethyl 2-(6-bromopyridin-3-yl)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-bromopyridin-3-yl)-2-oxoacetate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile, facilitating nucleophilic attack by biological molecules. This interaction can lead to the modulation of biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromopyridine-3-carboxylic acid
- Ethyl 2-(6-chloropyridin-3-yl)-2-oxoacetate
- Ethyl 2-(6-fluoropyridin-3-yl)-2-oxoacetate
Uniqueness
Ethyl 2-(6-bromopyridin-3-yl)-2-oxoacetate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and fluoro analogs.
Properties
IUPAC Name |
ethyl 2-(6-bromopyridin-3-yl)-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c1-2-14-9(13)8(12)6-3-4-7(10)11-5-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVBNBZEKIKPMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CN=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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